(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one
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Overview
Description
FR-900452 is a specific antagonist of platelet activating factor produced by the bacterium Streptomyces phaeofaciens. The molecular formula of FR-900452 is C22H25N3O3S. This compound has been studied for its ability to inhibit platelet aggregation induced by platelet activating factor, making it a potential therapeutic agent for conditions related to platelet aggregation .
Preparation Methods
FR-900452 is isolated from the fermentation products of Streptomyces phaeofaciens. The fermentation process involves cultivating the bacterium under specific conditions to produce the compound. The isolation process includes extraction and purification steps to obtain FR-900452 in its pure form . The synthetic route involves the biosynthesis of indole alkaloids, where FR-900452 and spirocyclic maremycins share the same biosynthetic machinery .
Chemical Reactions Analysis
FR-900452 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FR-900452 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the biosynthesis of indole alkaloids and the mechanisms of action of platelet activating factor antagonists.
Biology: It is used to study the role of platelet activating factor in various biological processes, including inflammation and immune response.
Medicine: It has potential therapeutic applications in conditions related to platelet aggregation, such as thrombosis and cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting platelet activating factor
Mechanism of Action
FR-900452 exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in the activation of platelets, which play a crucial role in blood clotting. By inhibiting this receptor, FR-900452 prevents platelet aggregation and reduces the risk of thrombosis. The molecular targets and pathways involved include the platelet activating factor receptor and downstream signaling pathways that regulate platelet activation .
Comparison with Similar Compounds
FR-900452 is unique in its specific antagonism of the platelet activating factor receptor. Similar compounds include:
Spirocyclic maremycins: These compounds share a similar biosynthetic pathway with FR-900452 but differ in their structural linkage.
Other platelet activating factor antagonists: These compounds also inhibit the platelet activating factor receptor but may have different chemical structures and mechanisms of action.
FR-900452 stands out due to its specific inhibition of platelet activating factor-induced platelet aggregation and its potential therapeutic applications in cardiovascular diseases .
Properties
CAS No. |
101706-33-6 |
---|---|
Molecular Formula |
C22H25N3O3S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(3S)-1-methyl-3-[(1S)-1-[(2S,3Z,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one |
InChI |
InChI=1S/C22H25N3O3S/c1-12(18-13-7-4-5-9-16(13)25(2)22(18)28)19-20(14-8-6-10-17(14)26)23-15(11-29-3)21(27)24-19/h4-7,9-10,12,15,18-19,23H,8,11H2,1-3H3,(H,24,27)/b20-14-/t12-,15-,18-,19-/m0/s1 |
InChI Key |
UAPDNDKYPBHNQT-WYQUJLIOSA-N |
SMILES |
CC(C1C2=CC=CC=C2N(C1=O)C)C3C(=C4CC=CC4=O)NC(C(=O)N3)CSC |
Isomeric SMILES |
C[C@@H]([C@H]1C2=CC=CC=C2N(C1=O)C)[C@H]3/C(=C/4\CC=CC4=O)/N[C@H](C(=O)N3)CSC |
Canonical SMILES |
CC(C1C2=CC=CC=C2N(C1=O)C)C3C(=C4CC=CC4=O)NC(C(=O)N3)CSC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-3-(1-(5-methylthiomethyl-6-oxo-3-(2-oxo-3-cyclopenten-1-ylidene)-2-piperazinyl)ethyl)-2-indolinone FR 900452 FR-900452 WS 7739 B WS-7739B WS7739B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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